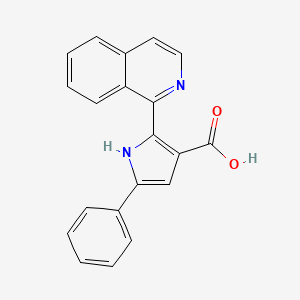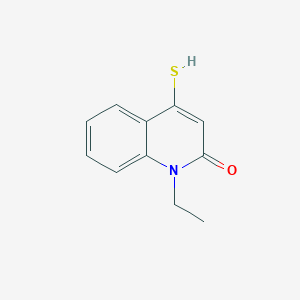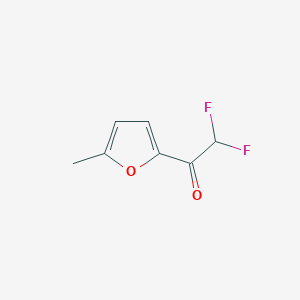
Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum: is a coordination complex that features platinum as the central metal atom, coordinated with two 2-(2-propenyl)phenyl ligands and two triphenylphosphine ligands. This compound is known for its applications in catalysis and material science due to its unique structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum typically involves the reaction of platinum(II) chloride with 2-(2-propenyl)phenyl and triphenylphosphine ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a solvent such as dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often use phosphine ligands or halide ions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .
科学的研究の応用
Chemistry: In chemistry, Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions .
Biology and Medicine: Its unique structure allows for interactions with biological molecules, potentially leading to new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and as a catalyst in chemical manufacturing processes .
作用機序
The mechanism by which Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum exerts its effects involves coordination chemistry principles. The platinum center can coordinate with various substrates, facilitating catalytic reactions. The 2-(2-propenyl)phenyl and triphenylphosphine ligands influence the electronic properties of the platinum center, enhancing its reactivity and selectivity in catalytic processes .
類似化合物との比較
Bis(triphenylphosphine)palladium(II) dichloride: This compound is similar in structure but contains palladium instead of platinum.
Bis(triphenylphosphine)nickel(II) chloride: Another similar compound with nickel as the central metal atom, used in various catalytic applications.
Uniqueness: Bis(2-(2-propenyl)phenyl)bis(triphenylphosphine)platinum is unique due to the presence of the 2-(2-propenyl)phenyl ligands, which provide distinct electronic and steric properties compared to other similar compounds. This uniqueness enhances its performance in specific catalytic and material science applications .
特性
分子式 |
C54H48P2Pt |
|---|---|
分子量 |
954.0 g/mol |
IUPAC名 |
platinum(2+);prop-2-enylbenzene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2C9H9.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2-6-9-7-4-3-5-8-9;/h2*1-15H;2*2-5,7H,1,6H2;/q;;2*-1;+2 |
InChIキー |
WKCUCUMVHARFHX-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CC=CC=[C-]1.C=CCC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


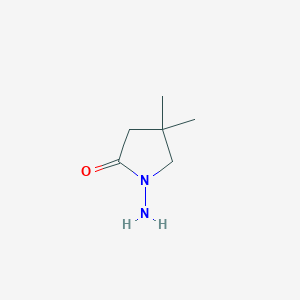
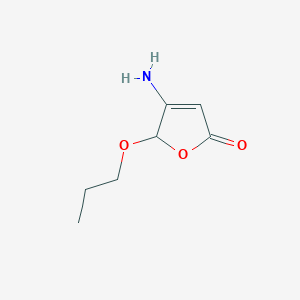
![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)

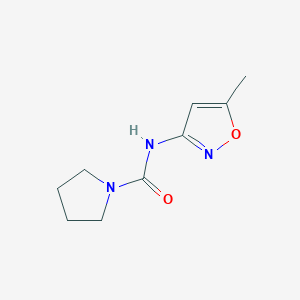
![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)

